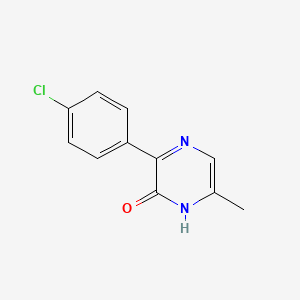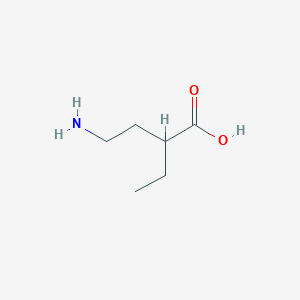
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is an organic compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a ketone group in the structure makes it a versatile compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-thiazolylamine with a suitable ketone precursor under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized thiazole compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino and ketone groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one
- 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one
- 3-Amino-1-(1,3-thiazol-4-yl)pentan-1-one
Uniqueness
3-Amino-1-(1,3-thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
3-amino-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)2-7(10)6-3-11-4-9-6/h3-5H,2,8H2,1H3 |
InChI-Schlüssel |
YPTQDRZQMQSNFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CSC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



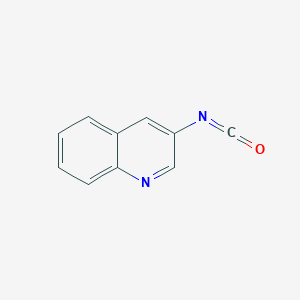
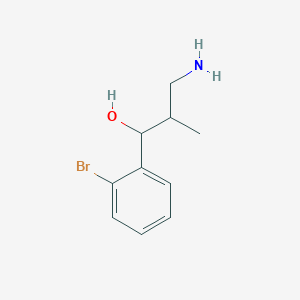
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
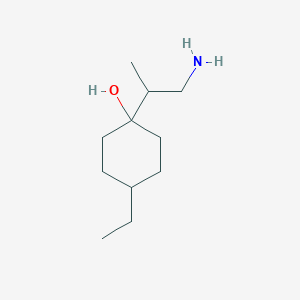


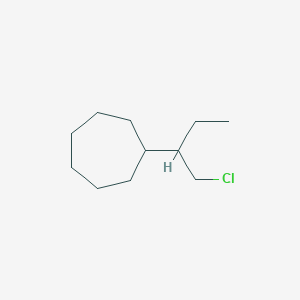


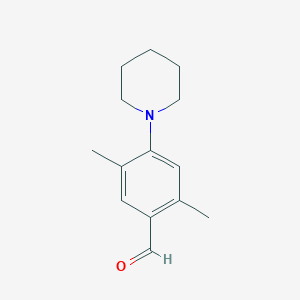
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
